molecular formula C11H15Cl2N7 B1219077 6-((Bis(2-chloroethyl)amino)methyl)-2,4-pteridinediamine CAS No. 93129-27-2

6-((Bis(2-chloroethyl)amino)methyl)-2,4-pteridinediamine

Cat. No. B1219077
CAS RN: 93129-27-2
M. Wt: 316.19 g/mol
InChI Key: PPFFPPFQAFBNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((Bis(2-chloroethyl)amino)methyl)-2,4-pteridinediamine, also known as 6-((Bis(2-chloroethyl)amino)methyl)-2,4-pteridinediamine, is a useful research compound. Its molecular formula is C11H15Cl2N7 and its molecular weight is 316.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((Bis(2-chloroethyl)amino)methyl)-2,4-pteridinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((Bis(2-chloroethyl)amino)methyl)-2,4-pteridinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93129-27-2

Product Name

6-((Bis(2-chloroethyl)amino)methyl)-2,4-pteridinediamine

Molecular Formula

C11H15Cl2N7

Molecular Weight

316.19 g/mol

IUPAC Name

6-[bis(2-chloroethyl)aminomethyl]pteridine-2,4-diamine

InChI

InChI=1S/C11H15Cl2N7/c12-1-3-20(4-2-13)6-7-5-16-10-8(17-7)9(14)18-11(15)19-10/h5H,1-4,6H2,(H4,14,15,16,18,19)

InChI Key

PPFFPPFQAFBNEJ-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CN(CCCl)CCCl

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CN(CCCl)CCCl

synonyms

2,4-diamino-6-(bis-2-chloroethyl)aminomethylpteridine
DBCEAMP

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2.4 g (9.4 mmol) of 2,4-diamino-6-(bromomethyl)pteridine in 50 ml of N,N-dimethylacetamide was added 6 g (0.04 mol) of bis-(2-chloroethyl)amine, and the mixture was stirred at 50°-55° C. for 5 hours and then for 18 hours at room temperature. After filtering from a small amount of dark insoluble matter, the filtrate was diluted with 200 ml of water whereupon 2,4-diamino-6-bis(2-chloroethyl)-aminomethylpteridine separated as a light tan solid which was filtered, washed thoroughly with water and air dried; yield, 0.92 g (31%).
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2.4 g
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6 g
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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